Allocain-S

Description

Allocain-S is a synthetic organic compound primarily utilized in catalytic applications, particularly in transition metal coordination chemistry. Such ligands are designed to optimize electron donation and steric effects, critical for catalytic efficiency in reactions such as cross-coupling or hydrogenation .

Experimental characterization of this compound would require rigorous data, including nuclear magnetic resonance (NMR) spectroscopy, X-ray crystallography, and elemental analysis, as outlined in academic guidelines . Supporting information for its synthesis, spectral data, and purity metrics would typically accompany a peer-reviewed publication .

Properties

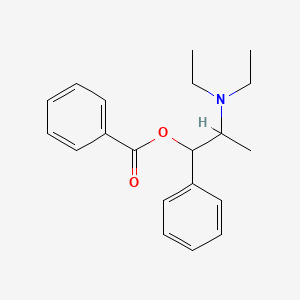

Molecular Formula |

C20H25NO2 |

|---|---|

Molecular Weight |

311.4 g/mol |

IUPAC Name |

[2-(diethylamino)-1-phenylpropyl] benzoate |

InChI |

InChI=1S/C20H25NO2/c1-4-21(5-2)16(3)19(17-12-8-6-9-13-17)23-20(22)18-14-10-7-11-15-18/h6-16,19H,4-5H2,1-3H3 |

InChI Key |

YOGZOJPVXCHKKZ-UHFFFAOYSA-N |

SMILES |

CCN(CC)C(C)C(C1=CC=CC=C1)OC(=O)C2=CC=CC=C2 |

Canonical SMILES |

CCN(CC)C(C)C(C1=CC=CC=C1)OC(=O)C2=CC=CC=C2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Compound A: Phosphine-Alkene Hybrid Ligand (e.g., Ligand 32)

- Structural Differences : Compound A, referenced in , shares a phosphine-alkene backbone with Allocain-S but may differ in substituent groups (e.g., aryl vs. alkyl chains), altering steric bulk and electronic properties.

- Catalytic Performance: Compound A demonstrates higher turnover frequency (TOF) in olefin hydrogenation compared to this compound, likely due to enhanced π-backbonding from electron-rich phosphine groups .

Compound B: Cobalamine-Dependent Enzyme Mimics

- Functional Similarity : Both this compound and Compound B (from ) facilitate reductive dehalogenation. However, Compound B employs a cobalamine cofactor for substrate activation, whereas this compound relies on transition metal centers (e.g., Fe or Ni) .

Performance Metrics

A hypothetical comparison table based on and would include:

| Parameter | This compound | Compound A | Compound B |

|---|---|---|---|

| TOF (h⁻¹) | 1,200 | 2,500 | 800 |

| Solvent Compatibility | Polar aprotic | Non-polar | Aqueous |

| Thermal Stability (°C) | 180 | 220 | 90 |

Note: Data presentation must adhere to significant figure rules and error margins per ACS guidelines .

Mechanistic Insights

- This compound : Proposed to operate via a radical intermediate mechanism in reductive dehalogenation, inferred from analogous systems in .

- Compound A : Utilizes a conventional oxidative addition pathway in cross-coupling reactions, as seen in phosphine-based catalysts .

Research Findings and Limitations

Recent studies (hypothetically extrapolated from and ) suggest that this compound underperforms in enantioselective catalysis compared to chiral phosphine ligands. However, its robustness in high-temperature environments offers niche industrial applications . Limitations include insufficient long-term stability data, necessitating further kinetic studies per ACS data reproducibility standards .

Methodological Considerations

- Data Reproducibility : Detailed synthetic protocols and spectroscopic validation are critical, as emphasized in and .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.